2-{[(4-chlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl moiety, which is further connected to a pyrido[1,2-a][1,3,5]triazin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one.
Formation of Intermediate: The 4-chlorobenzyl chloride is reacted with a thiol compound to form 4-chlorobenzyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with 7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the chlorobenzyl moiety.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorobenzyl derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 7-chloro-2-((4-chlorobenzyl)sulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Uniqueness
2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 7-methyl group differentiates it from other similar compounds, potentially leading to variations in its reactivity and interaction with biological targets.
This detailed article provides a comprehensive overview of 2-((4-Chlorobenzyl)sulfanyl)-7-methyl-4H-pyrido1,2-atriazin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-2-7-13-17-14(18-15(20)19(13)8-10)21-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIYRHISWDMMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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